(1-Methoxycyclobutyl)methanamine
Overview
Description
Scientific Research Applications
Analytical Characterization and Biological Matrices
- Analytical Profiles of Arylcyclohexylamines : A study presented analytical methods for characterizing arylcyclohexylamines, including gas chromatography, mass spectrometry, and nuclear magnetic resonance, useful for identifying and quantifying these compounds in biological matrices. Such methodologies could be applicable for researching compounds like (1-Methoxycyclobutyl)methanamine in various scientific studies (De Paoli et al., 2013).
Synthesis and Antimicrobial Activities
- Quinoline Derivatives with Antimicrobial Activities : Research on the synthesis of new quinoline derivatives carrying a triazole moiety demonstrated moderate to very good antibacterial and antifungal activities. Such synthetic pathways and biological evaluations could be relevant to the development of new compounds with potential antimicrobial properties, including those structurally similar to this compound (Thomas et al., 2010).
Asymmetric Arylation and Synthetic Applications
- Asymmetric Arylation of Indolylimines : A study on the asymmetric arylation of N-sulfonyl indolylimines to produce α-aryl 3-indolyl-methanamines highlights innovative synthetic routes that could be adapted for the synthesis of complex methanamines, including this compound derivatives (Yang & Xu, 2010).
Analytical Characterization of N-Alkyl-Arylcyclohexylamines
- Characterization of Arylcyclohexylamines : This research details the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, emphasizing the importance of detailed analytical methods for new psychoactive substances. Techniques such as gas chromatography, mass spectrometry, and NMR could be pivotal in researching compounds like this compound (Wallach et al., 2016).
Properties
IUPAC Name |
(1-methoxycyclobutyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6(5-7)3-2-4-6/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLARWWJMDKDOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1444103-39-2 | |
Record name | (1-methoxycyclobutyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.